molecular formula C15H20ClN3O2 B10801133 Vibunazole CAS No. 104358-25-0

Vibunazole

Numéro de catalogue: B10801133
Numéro CAS: 104358-25-0
Poids moléculaire: 309.79 g/mol
Clé InChI: OCQPZTCGZAFWSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Landscape of Antifungal Drug Development and Discovery

The history of antifungal drug development reveals a challenging landscape due to the close biological similarities between fungal pathogens and human host cells, both being eukaryotes. researchgate.net Until relatively recently, treatment options for fungal infections were limited. nih.gov The status of antifungal therapy saw a significant shift in the late 1960s with the introduction of newer, broader-spectrum agents. nih.gov Historically, many antimicrobial agents, such as amphotericin B, were discovered through the purification or modification of natural products from bacteria or fungi. researchgate.netillinois.edu However, other classes, including the azoles, are entirely synthetic, originating from analog-based drug discovery efforts. researchgate.net The discovery of antifungal activities in azole derivatives in 1944 marked an early milestone. frontiersin.org

The Triazole Class of Antifungals: Early Developments and Research Significance

The azole class of antifungals, which emerged in the 1960s, represents a significant development in antifungal therapy. mdpi.com This class is broadly divided into imidazoles and triazoles. mdpi.com Triazoles are characterized by a five-membered ring containing three nitrogen atoms. ebsco.com Compared to the earlier imidazoles, triazoles generally exhibit increased specificity and potency due to their unique chemical structure. ebsco.com They primarily exert their antifungal effect by inhibiting the biosynthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane. researchgate.netmdpi.com This is achieved by targeting the enzyme lanosterol (B1674476) 14α-demethylase (Erg11), a cytochrome P450-dependent enzyme essential for ergosterol synthesis. researchgate.netfrontiersin.orgnih.gov The triazole ring structure can coordinate with the heme iron of the CYP51 enzyme, which is the target protein. frontiersin.orgmdpi.com Early triazoles like fluconazole (B54011) and itraconazole (B105839) represented major advancements in treating invasive fungal diseases and were widely used. ebsco.com However, the emergence of resistance, particularly in Candida strains, highlighted the need for further research and the development of newer agents within the triazole class. ebsco.com

Genesis of Vibunazole (B1683049) Research within Antifungal Chemistry

This compound, also known by the synonyms BAY N-7133 and Bay-n-7133, is an antifungal azole belonging to the class of organic compounds known as phenol (B47542) ethers. nih.govmedchemexpress.com Its research originated within the broader context of developing new antifungal agents, particularly within the azole class, to address the limitations of existing therapies, such as toxicity, drug-drug interactions, and the emergence of resistance. wjgnet.comasm.orgwho.int As a triazole, this compound's development aligns with the ongoing efforts to discover and synthesize novel compounds with improved antifungal activity and pharmacological properties. nih.govnih.gov The synthesis, antifungal activity, and pharmacokinetics of this compound and its enantiomers have been subjects of research. nih.gov Studies have compared this compound with other antifungal agents like ketoconazole (B1673606) and BAY l 9139 in the therapy of systemic candidosis, indicating its place in comparative research within antifungal development. oup.com

Academic Rationale for Comprehensive this compound Investigation

A comprehensive investigation into this compound is academically relevant for several reasons. As a triazole antifungal, studying this compound contributes to a deeper understanding of the structure-activity relationships within this important class of antifungal agents. nih.gov Research into its synthesis provides insights into chemical methodologies for generating such compounds. nih.gov Furthermore, evaluating its antifungal activity against various fungal species, including resistant strains, helps to map its potential spectrum of activity and efficacy. medchemexpress.commdpi.com Pharmacokinetic studies are crucial for understanding how the compound is processed by the body, which can inform the design of future antifungal candidates with improved properties. nih.govoup.com Comparing this compound to other antifungals in research settings allows for a better assessment of its relative strengths and weaknesses, contributing to the ongoing effort to develop more effective and safer treatments for fungal infections. oup.com The continued threat of fungal infections and the emergence of drug resistance underscore the academic imperative to explore compounds like this compound thoroughly to expand the repertoire of potential antifungal agents. wjgnet.comasm.orgwho.intfrontiersin.orgmdpi.com

Detailed Research Findings:

Research on this compound has included investigations into its antifungal activity against specific pathogens. For instance, studies have evaluated the in vitro activity of this compound against Coccidioides immitis, comparing it to ketoconazole and BAY l 9139. medchemexpress.com

Antifungal AgentCoccidioides immitis (strain Silveira) In Vitro Activity
KetoconazoleInhibitory at low concentrations
This compoundInhibitory at low concentrations
BAY l 9139Inhibitory at low concentrations

Studies in mice models of systemic candidosis have also been conducted to compare the therapeutic efficacy of this compound, BAY l 9139, and ketoconazole. oup.com

Treatment GroupSurvival Prolongation (compared to controls)Notes
Ketoconazole (50 or 100 mg/kg/day, twice daily)Prolonged survival (P≤0.05)Slightly superior to the other two drugs. oup.com
This compound (50 or 100 mg/kg/day, twice daily)Prolonged survival (P≤0.05)
BAY l 9139 (50 or 100 mg/kg/day, twice daily)Prolonged survival (P≤0.05)
Ketoconazole (200 mg/kg/day, twice daily)Protective
This compound (200 mg/kg/day, twice daily)Protective
BAY l 9139 (200 mg/kg/day, twice daily)Not protectiveSuggested synergistic toxicity with Can. albicans infection. oup.com
Ketoconazole (10-50 mg/kg/day, treatment day 4)Ineffective
This compound (10-200 mg/kg/day, treatment day 4)Ineffective
BAY l 9139 (10-200 mg/kg/day, treatment day 4)Ineffective
Ketoconazole (100 or 200 mg/kg/day, treatment day 4)Prolonged survival (P≤0.005)

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(4-chlorophenoxy)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c1-14(2,3)15(20,8-19-11-17-10-18-19)9-21-13-6-4-12(16)5-7-13/h4-7,10-11,20H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQPZTCGZAFWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN1C=NC=N1)(COC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201001251
Record name 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80456-55-9, 104358-25-0, 104358-26-1
Record name α-[(4-Chlorophenoxy)methyl]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80456-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vibunazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080456559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vibunazole, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104358250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vibunazole, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104358261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-tert-butyl-α-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.228
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIBUNAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF5YFQ552K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VIBUNAZOLE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR0G3W568C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VIBUNAZOLE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72S9RVE68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Synthetic Route Elucidation of Vibunazole

Initial Synthetic Pathways and Methodologies

The synthesis of Vibunazole (B1683049) involves specific chemical transformations to assemble its characteristic structural elements. While detailed step-by-step reaction schemes for the initial synthetic pathways are not extensively detailed in the provided search results, the retrosynthetic analysis points to key starting materials.

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis of this compound indicates that it can be derived from pinacolone (B1678379). unacademy.comwikipedia.orgtestbook.comscribd.comcareers360.com Pinacolone (3,3-dimethyl-2-butanone) is a crucial ketone in organic chemistry, often produced via the pinacol (B44631) rearrangement of pinacol (2,3-dimethylbutane-2,3-diol). wikipedia.orgtestbook.com This highlights the importance of readily available pinacolone derivatives as key precursors in the synthetic route towards this compound.

Stereoselective and Asymmetric Synthesis Approaches

The synthesis of chiral compounds, including enantiomers and diastereomers, is a significant area in organic chemistry. While the provided information mentions the synthesis of this compound enantiomers medkoo.comnih.gov, it does not detail specific stereoselective or asymmetric synthesis approaches used for this compound itself. General methods for asymmetric synthesis exist ambeed.comgoogle.comgoogle.com, but their specific application to this compound is not described in the search results. The synthesis of chiral azole derivatives often involves techniques to control the stereochemistry at newly formed chiral centers.

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimization of reaction conditions and yields is a standard practice in academic and industrial synthesis to improve efficiency and scalability. While the search results discuss synthesis in a research context medkoo.comresearchgate.net, detailed information regarding specific optimization efforts for this compound's academic synthesis, such as variations in temperature, pressure, catalysts, or solvents to maximize yields, is not provided. General synthetic strategies for azole derivatives may involve techniques like microwave-assisted synthesis to potentially improve yields and reaction times ucl.ac.besci-hub.senih.gov.

Development of this compound Analogs and Derivatives

The development of analogs and derivatives of a lead compound like this compound is a common strategy in medicinal chemistry to explore structure-activity relationships and potentially identify compounds with improved properties.

Strategies for Structural Modification and Diversification

Strategies for the structural modification and diversification of azole derivatives, including potential this compound analogs, involve altering different parts of the molecule. This can include modifications to the triazole ring, the phenoxy group, or the tert-butyl alcohol moiety. Research on azole derivatives has explored combining different heterocyclic nuclei and introducing hydrophobic substituents to enhance activity and improve properties like penetration and thermal stability. researchgate.net Structural modifications of related azoles have been investigated to understand their impact on biological activity and target interaction. researchgate.netresearchgate.netacs.org

Synthesis of Chiral this compound Enantiomers and Diastereomers

The synthesis of chiral this compound enantiomers and diastereomers is relevant because different stereoisomers can exhibit different biological activities. nih.gov The provided information confirms that the synthesis of this compound and its enantiomers has been reported. medkoo.comnih.gov This suggests that synthetic routes have been developed that allow for the preparation of individual stereoisomers, likely employing chiral reagents, catalysts, or starting materials, or through resolution techniques. ambeed.comacs.org For example, asymmetric hydrogenation has been used in the synthesis of chiral imidazole (B134444) derivatives. acs.org

Preparation of Labeled this compound for Mechanistic Studies

The preparation of labeled compounds, such as those incorporating isotopes like deuterium (B1214612) or carbon-14 (B1195169), is crucial for mechanistic studies, including those investigating absorption, distribution, metabolism, and excretion (ADME). While specific details on the preparation of labeled this compound were not found, the general approaches for preparing labeled azole antifungals and other organic compounds can be discussed.

Deuterated compounds are often synthesized via hydrogen-deuterium exchange reactions, typically under high temperature and pressure conditions, sometimes utilizing catalysts like platinum on alumina (B75360) tn-sanso.co.jp. Flow synthesis methods using microwave reactors have also been explored to improve the efficiency of deuteration tn-sanso.co.jp.

Carbon-14 labeled compounds are frequently required for mass balance and metabolite identification studies in drug development selcia.comnih.gov. The synthesis of carbon-14 labeled active pharmaceutical ingredients often involves custom synthesis tailored to incorporate the ¹⁴C isotope at specific positions within the molecule selcia.com. This can involve synthesizing key precursors with the ¹⁴C label and then incorporating them into the final compound through appropriate reaction steps nih.gov. The position of the ¹⁴C label is critical for tracing the fate of the parent compound and its metabolites selcia.com.

For mechanistic studies of this compound's interaction with its target enzyme, CYP51, or its metabolic fate, labeled versions of the molecule would be invaluable. For example, labeling specific carbon atoms or hydrogen atoms could help elucidate the exact binding mode to CYP51 or track the metabolic transformations the molecule undergoes in biological systems.

While specific data tables detailing the synthesis of this compound or the preparation of its labeled versions were not found, the principles and methods used for synthesizing and labeling similar azole compounds provide a framework for understanding how these processes would be approached for this compound.

Table 1: Chemical Compounds Mentioned and Their PubChem CIDs

Compound NamePubChem CID
This compound123676
Pinacolone6416
Voriconazole (B182144)71616
Fluconazole (B54011)3362
Ketoconazole (B1673606)47073
Miconazole4185
Itraconazole (B105839)5528
Clotrimazole2757
Lanosterol (B1674476)26816
Deuterium (as Isotope)441363
Carbon-14 (as Isotope)6327
Triethylamine1146
Dichloromethane6344
Dimethylformamide6220
Palladium on carbon82845
Sodium azide28046
Pinacol10418
Isoprene8026
Formaldehyde712
Pivalic acid8892
Acetic acid176
Acetone180
3-Methylbutanal10930
2-Methyl-2-butanol10994
1H-1,2,4-Triazole9257
4-Chlorophenol993
tert-Butyl alcohol6386

Interactive Table: (Note: The interactivity of the table is simulated as text output. In a live environment, this would be a sortable/filterable table.)

Molecular and Cellular Mechanism of Antifungal Action of Vibunazole

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis Pathway

Ergosterol is a crucial sterol in the fungal cell membrane, performing a role similar to cholesterol in human cells. It is essential for maintaining membrane structure, fluidity, and integrity patsnap.compatsnap.comlibretexts.org. Inhibiting ergosterol synthesis compromises the fungal cell membrane, leading to dysfunction and ultimately cell death patsnap.compatsnap.com.

Targeting Lanosterol (B1674476) 14α-Demethylase (CYP51)

Vibunazole (B1683049) exerts its antifungal effect primarily by inhibiting the enzyme lanosterol 14α-demethylase, also known as CYP51 nih.govpatsnap.com. This enzyme is a key component of the cytochrome P450-dependent enzyme system and is vital for converting lanosterol to ergosterol in the fungal cell membrane patsnap.comwikidoc.org. CYP51 catalyzes the removal of the C-14α-methyl group from lanosterol, a critical step in sterol biosynthesis wikidoc.org.

Molecular Basis of Enzyme-Inhibitor Interactions

Azole antifungals, including triazoles like this compound, inhibit CYP51 by binding to the heme group within the enzyme's active site. This binding typically involves the coordination of a nitrogen atom from the azole ring to the heme iron wikidoc.orgsemanticscholar.org. This interaction disrupts the enzyme's function and prevents the demethylation of lanosterol patsnap.comwikidoc.org. The strength of inhibition can be influenced by the structural composition of the non-coordinated portion of the azole molecule semanticscholar.org. Molecular modeling studies have indicated that azole inhibitors stabilize in the binding cavity of CYP51 through a similar binding mode, with hydrophobic interactions being a main driving force nih.gov.

Consequence of Sterol Pathway Disruption on Fungal Cell Physiology

Inhibition of CYP51 by this compound leads to a depletion of ergosterol and a concurrent accumulation of methylated sterol intermediates, such as lanosterol, within the fungal cell membrane patsnap.compatsnap.commdpi.com. This altered sterol composition disrupts the structural and functional integrity of the cell membrane, increasing its permeability nih.govpatsnap.compatsnap.com. The accumulation of toxic sterol intermediates further contributes to cellular dysfunction patsnap.compatsnap.com. These effects interfere with essential cellular processes, including nutrient absorption and ion regulation, ultimately leading to cell lysis and death nih.govpatsnap.compatsnap.com.

Investigation of Alternative or Pleiotropic Cellular Effects

While the primary mechanism of this compound is the inhibition of ergosterol synthesis, some azoles have been observed to have additional cellular effects patsnap.com. For example, bifonazole (B1667052) has been noted to interfere with fungal cell respiration and the synthesis of RNA and DNA, although these are considered secondary to its main action on ergosterol synthesis patsnap.com. Research on other compounds has suggested additional antifungal activity beyond CYP51 inhibition, potentially involving a membrane-active mechanism acs.org. Drug-lipid interactions could modify the physicochemical properties of the membrane bilayer, impacting membrane permeability and the activity of membrane-bound proteins acs.org. These interactions may also be involved in the partitioning of drugs into membrane phospholipids (B1166683) and their transport into fungal cells acs.org. Specific investigations into alternative or pleiotropic cellular effects of this compound beyond CYP51 inhibition were not extensively detailed in the provided search results.

Comparative Analysis of Mechanism with Other Azole Antifungals

This compound belongs to the class of azole antifungals, which are broadly characterized by their inhibition of fungal ergosterol biosynthesis via CYP51 nih.govpatsnap.comfungaleducation.orgebsco.com. This mechanism is shared among both imidazole (B134444) (e.g., clotrimazole, ketoconazole (B1673606), miconazole) and triazole (e.g., fluconazole (B54011), itraconazole (B105839), voriconazole (B182144), posaconazole) subclasses of azoles nih.govlibretexts.orgebsco.comuspharmacist.com. While the core mechanism is similar, differences in the chemical structures of individual azoles can lead to variations in their affinity for CYP51, spectrum of activity, and pharmacokinetic properties nih.govclevelandclinicmeded.comnih.govnih.govmdpi.com.

Studies comparing this compound to other azoles, such as ketoconazole and another triazole (BAY L 9139), in mouse models of systemic candidosis showed that while all three drugs prolonged survival compared to controls, ketoconazole was slightly superior nih.gov. The relative efficacy of this compound and BAY L 9139 in this study appeared related to less favorable pharmacokinetic properties with continued administration compared to ketoconazole nih.gov.

Voriconazole, another triazole, has been shown to have a stronger affinity for 14-α-demethylase compared to fluconazole and also inhibits 24-methylene dihydrolanasterol demethylase, which may contribute to its increased activity against certain molds clevelandclinicmeded.com. Isavuconazole, a newer triazole, includes a side arm that is thought to orient the molecule to engage the fungal CYP51 binding pocket differently, potentially conferring broader antifungal activity compared to other azoles mdpi.com.

While the fundamental mechanism of inhibiting CYP51 is conserved across the azole class, subtle structural differences among agents like this compound, ketoconazole, fluconazole, voriconazole, and others can influence their binding interactions with the enzyme, their potency, and their effectiveness against various fungal species.

Structure Activity Relationship Sar Studies of Vibunazole and Its Analogs

Elucidation of Key Pharmacophoric Elements

Structure-Activity Relationship (SAR) studies aim to determine the chemical groups responsible for the biological effect of a compound, allowing for modifications to alter its potency or effect wikipedia.org. For Vibunazole (B1683049) and its analogs, SAR analysis focuses on identifying the key structural features that contribute to their antifungal activity.

Role of the Triazole Moiety in Target Binding

The triazole ring is a significant pharmacophore present in this compound and other antifungal azoles medchemexpress.comresearchgate.networdpress.comuspharmacist.comnih.govuni.lugoogle.comcaymanchem.comsci-hub.seturkjps.orgresearchgate.netnih.gov. This heterocyclic moiety plays a crucial role in the mechanism of action of these compounds. Azole antifungals, including triazoles, inhibit fungal CYP51 researchgate.netmdpi.comwordpress.comuspharmacist.com. The nitrogen atom in the azole ring is known to coordinate with the heme iron atom in the active site of the fungal CYP51 enzyme, thereby inhibiting its activity and disrupting ergosterol (B1671047) biosynthesis researchgate.netmdpi.comwordpress.comuspharmacist.com. This interaction is a key determinant of the antifungal potency of triazole-containing compounds.

Influence of Substituents on Antifungal Potency

The antifungal potency of azole derivatives can be significantly influenced by the nature and position of substituents on the core structure sci-hub.semdpi.commdpi.com. While specific detailed data on substituent effects for this compound analogs were not extensively available in the search results, general principles from SAR studies on other azoles can be applied. Modifications to the groups attached to the triazole-containing core can impact factors such as lipophilicity, electronic distribution, and steric bulk, all of which can affect the compound's ability to reach and bind to the fungal CYP51 target researchgate.netjapsonline.com. Studies on other azoles have shown that the presence and position of halogen atoms, as well as the nature of aryl and alkyl substituents, can significantly alter antifungal activity against various fungal species sci-hub.semdpi.com. For instance, electron-donating or withdrawing groups and their positions on aromatic rings can influence the interaction with the target enzyme sci-hub.semdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity wikipedia.org. These models aim to predict the activity of new compounds based on their structural properties.

Development of Predictive Models for Antifungal Efficacy

QSAR studies have been applied to various series of antifungal agents, including triazole derivatives, to develop predictive models for their efficacy researchgate.netjapsonline.commdpi.comresearchgate.net. These models correlate molecular descriptors (numerical representations of chemical structure and properties) with biological activity data (e.g., minimum inhibitory concentrations) researchgate.netjapsonline.commdpi.com. By analyzing these relationships, QSAR models can identify the key structural and physicochemical parameters that are most important for antifungal activity researchgate.netjapsonline.com. For example, QSAR studies on other azole antifungals have highlighted the importance of electronic parameters, topological parameters, and lipophilicity in determining antifungal potency researchgate.netjapsonline.com. The development of robust QSAR models involves selecting appropriate molecular descriptors, building statistical models (e.g., using linear regression or machine learning techniques), and validating their predictive ability using test sets of compounds japsonline.commdpi.comjapsonline.com. While specific QSAR models for this compound were not detailed in the provided snippets, the application of QSAR to related triazoles suggests that similar approaches can be used to model this compound's antifungal activity.

Application in De Novo Design of Novel Antifungals

QSAR models can be valuable tools in the de novo design of novel antifungal agents japsonline.comnih.govfrontiersin.orgresearchgate.netimtm.cznih.gov. De novo design aims to generate new chemical structures with desired properties from scratch nih.govfrontiersin.org. By integrating predictive QSAR models into de novo design workflows, researchers can guide the generation of new molecules that are predicted to possess high antifungal activity japsonline.comresearchgate.netimtm.cz. This can involve using QSAR models to score or filter generated compounds based on their predicted efficacy, or to inform the design process by highlighting the structural features that are favorable for activity researchgate.netimtm.cz. Some de novo design approaches are even referred to as "inverse QSAR," where the goal is to identify molecular structures that correspond to desired descriptor values associated with high activity researchgate.net. While de novo design is a complex process that can also utilize structure-based methods like molecular docking, the inclusion of QSAR models allows for the consideration of a broader range of molecular properties and the prediction of biological activity without requiring explicit knowledge of the target binding site in all cases nih.govfrontiersin.orgimtm.cz. This integrated approach can accelerate the discovery and optimization of novel antifungal compounds with improved potency and properties.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a crucial step in molecular modeling that investigates the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds ijpsr.com. For flexible molecules like many drug compounds, understanding their preferred conformations and the energy barriers between them is essential because the biological activity is often linked to a specific bioactive conformation that interacts with the biological target ijpsr.com.

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior and conformational dynamics of molecular systems, including drug molecules and their interactions with biological targets galaxyproject.orgnih.govwesleyan.edu. MD simulations provide a dynamic view of molecular processes, allowing researchers to explore the flexibility of a molecule, sample different conformations, and understand how a molecule moves and interacts in a simulated environment, such as in solution or bound to a protein galaxyproject.orgnih.govwesleyan.edu. Analyzing MD trajectories can reveal important information about conformational changes, the stability of different conformations, and the pathways of transitions between them galaxyproject.orgnih.gov. Techniques like root-mean-square deviation (RMSD) analysis and clustering of simulation snapshots are used to analyze MD results and identify relevant conformational substates galaxyproject.orgnih.govnyu.edu.

While the provided information confirms the relevance of conformational analysis and molecular dynamics in drug discovery ijpsr.comgalaxyproject.orgnih.govwesleyan.edunyu.edu, specific studies detailing the conformational analysis or molecular dynamics simulations performed on this compound are not present in the search results.

Antifungal Spectrum and in Vitro Efficacy Research of Vibunazole

Activity against Candida Species

Vibunazole (B1683049) has demonstrated activity against Candida species. nih.govnih.gov Studies comparing this compound with other antifungal agents in vitro against Candida isolates have been conducted. nih.gov

Susceptibility Profiles of Various Candida Isolates

Testing of this compound against various Candida isolates, including Candida albicans and Candida parapsilosis, has shown inhibitory effects. nih.gov In comparative studies, this compound's activity against Candida species, in terms of relative inhibition factors (RIFs), was found to be of a similar order to that of established imidazole (B134444) compounds. nih.gov However, it did not achieve RIFs as low as those observed with amphotericin B against the tested Candida isolates. nih.gov

Evaluation of Relative Inhibition Factors (RIFs)

Relative Inhibition Factors (RIFs) have been used to evaluate the in vitro activity of this compound against Candida species. In tests with Candida species, this compound, along with other agents like butoconazole, terconazole, and itraconazole (B105839), yielded mean RIFs less than 60%, comparable to clotrimazole, ketoconazole (B1673606), and tioconazole. nih.gov

Activity against Aspergillus Species

This compound has shown activity against Aspergillus species in in vitro studies. nih.govnih.gov Comparative testing with other antifungals indicated that this compound was as active as ketoconazole against Aspergillus isolates. nih.govresearchgate.net While itraconazole demonstrated even greater activity with a mean RIF of 25% against Aspergillus isolates, this compound's efficacy was comparable to ketoconazole. nih.gov Studies have included testing against species such as Aspergillus fumigatus, Aspergillus niger, and Aspergillus flavus. nih.gov

Activity against Dermatophyte Fungi

Studies have investigated the activity of this compound against dermatophyte fungi. This compound, among other new antifungals tested, showed very low RIFs against dermatophyte isolates, indicating inhibitory effects in vitro comparable to established imidazole antifungal agents. nih.gov

Activity against Cryptococcus Species (e.g., Cryptococcus neoformans)

This compound has demonstrated activity against Cryptococcus species, including Cryptococcus neoformans. nih.gov In vitro susceptibility testing has been performed to assess its efficacy against this pathogen. nih.gov

Activity against Endemic Fungi (e.g., Coccidioides immitis)

Research has explored the activity of this compound against endemic fungi, such as Coccidioides immitis. Low concentrations of this compound have been shown to inhibit Coccidioides immitis in vitro. medchemexpress.com In a comparative study, the order of activity against Coccidioides immitis strain Silveira was ketoconazole > this compound > BAY l-9139. medchemexpress.com

Here is a summary of this compound's in vitro activity based on Relative Inhibition Factors (RIFs) compared to other antifungals against certain fungal groups:

Fungal GroupThis compound (Mean RIF)Comparator Antifungals (Mean RIF or comparison)NotesSource
Candida species< 60%Similar to clotrimazole, ketoconazole, tioconazole; Higher than amphotericin BThis compound showed comparable RIFs to established imidazoles. nih.gov
Aspergillus speciesComparable to ketoconazoleAs active as ketoconazole; Less active than itraconazole (25% RIF)This compound's activity was similar to ketoconazole against Aspergillus. nih.govresearchgate.net
Dermatophyte fungiVery low RIFsMatched established imidazole antifungalsThis compound demonstrated strong inhibitory effects. nih.gov

Note: RIF values provide a comparative measure of inhibitory activity.

Here is a summary of in vitro susceptibility against Coccidioides immitis:

Fungal SpeciesThis compound ActivityComparator Antifungals Activity OrderNotesSource
Coccidioides immitisInhibitory at low concentrationsKetoconazole > this compound > BAY l-9139This compound showed inhibitory activity, though less potent than ketoconazole. medchemexpress.com

Methodologies for In Vitro Antifungal Susceptibility Testing (e.g., MIC, RIF)

In vitro antifungal susceptibility testing is crucial for determining the concentration of an antifungal agent required to inhibit or kill fungal growth. Several methodologies are employed for this purpose, including the determination of Minimum Inhibitory Concentration (MIC) and the use of Relative Inhibition Factors (RIF). These methods provide quantitative or semi-quantitative measures of antifungal potency. creative-biolabs.comidexx.dkmsdmanuals.commdpi.comjidc.org

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after a standardized incubation period. creative-biolabs.comidexx.dk MIC determination is a widely used semiquantitative method in antifungal susceptibility testing for both yeasts and filamentous fungi. msdmanuals.com Standardized methods for MIC testing have been established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). creative-biolabs.comjidc.org

Broth dilution methods, including broth macrodilution and broth microdilution, are common approaches for determining MICs. creative-biolabs.com In broth microdilution, serial dilutions of the antifungal agent are prepared in a liquid growth medium in 96-well plates, inoculated with a standardized fungal suspension, and incubated. creative-biolabs.com The MIC is typically read as the lowest concentration showing a significant reduction in visible growth, often defined as an 80% reduction or absence of turbidity for yeasts, or absence of growth on agar (B569324) subculture for filamentous fungi, depending on the specific guidelines and fungal species. creative-biolabs.commdpi.com Agar-based methods like disk diffusion and Etest are also used, where the MIC can be determined by the intersection of an inhibition zone with a strip containing a concentration gradient of the antifungal. creative-biolabs.com

Relative Inhibition Factors (RIF) have also been used in the in vitro comparison of antifungal agents. creative-biolabs.com While the specific methodology for RIF calculation in the context of this compound is detailed in older literature creative-biolabs.com, the concept involves comparing the inhibitory activity of a test compound against a panel of fungi relative to a standard antifungal agent. This allows for a comparative assessment of the spectrum and potency across different compounds.

Studies investigating this compound's in vitro activity have utilized these methodologies to assess its effectiveness against various fungal species, including pathogenic yeasts like Candida albicans. medkoo.comnih.govnih.gov Early research compared the in vitro antifungal activities of this compound (BAY n 7133) with other imidazole and triazole derivatives against pathogenic yeasts. medkoo.comnih.gov

Synergistic and Antagonistic Interactions with Other Antifungal Agents in vitro

Investigating the interactions between different antifungal agents in vitro is important for understanding the potential outcomes of combination therapy. These interactions can be synergistic (enhanced activity), additive/indifferent (combined effect is equal to the sum of individual effects), or antagonistic (reduced activity). amazonaws.comru.nlnih.gov

In vitro synergy and antagonism studies are often conducted using methods such as the checkerboard microdilution method. ru.nlfrontiersin.orgreviberoammicol.com This method involves testing a range of concentrations of two antifungal agents in combination against a fungal isolate in a matrix format. ru.nl The resulting MICs of the drugs in combination are then used to calculate interaction indices, such as the Fractional Inhibitory Concentration (FIC) index, to determine the nature of the interaction. ru.nlfrontiersin.org An FIC index typically indicates synergy if the value is ≤ 0.5, indifference if > 0.5 to ≤ 4, and antagonism if > 4, although specific interpretive criteria can vary. ru.nl Other methods and analytical models, including response surface approaches, are also used to evaluate in vitro antifungal interactions. ru.nlfrontiersin.org

While extensive data specifically detailing synergistic and antagonistic interactions of this compound with a wide range of other antifungal agents in vitro is not prominently available in the provided search snippets, the general principles and methodologies for assessing such interactions are well-established in antifungal research. Studies have investigated in vitro interactions between various antifungal classes, such as azoles, polyenes, and antimetabolites, against a spectrum of fungal pathogens. amazonaws.comnih.govreviberoammicol.comresearchgate.net For instance, studies have explored combinations involving agents like amphotericin B, flucytosine, itraconazole, and voriconazole (B182144) against yeasts and molds. amazonaws.comnih.govreviberoammicol.comresearchgate.net The potential for antagonism, particularly between certain combinations like amphotericin B and some azoles, has been noted in in vitro settings, although the clinical relevance of such findings can be complex. nih.govresearchgate.net

Preclinical in Vivo Efficacy and Pharmacodynamic Research in Models

Efficacy in Systemic Fungal Infection Models (e.g., Murine Candidosis)

Animal models, particularly murine models, are widely used to assess the efficacy of antifungal agents against systemic fungal infections such as candidosis. oup.comvibiosphen.commdpi.com Studies have compared the effectiveness of vibunazole (B1683049) against Candida albicans infections in mice. oup.com In one study, this compound was compared with ketoconazole (B1673606) and Bay ℓ9139 in a murine model of systemic candidosis following intravenous challenge with Candida albicans. oup.com

When therapy was initiated the day after infection, this compound, at doses of 50 or 100 mg/kg/day, prolonged survival compared to control groups. oup.com At a higher dose of 200 mg/kg/day, this compound was protective in this model. oup.com However, when treatment was delayed until day 4 post-infection, this compound at doses up to 200 mg/kg/day was ineffective in prolonging survival. oup.com Survivors in the delayed treatment group still exhibited renal lesions and residual infection confirmed by culture. oup.com

Correlation between in vitro Activity and in vivo Efficacy in Animal Models

Establishing a correlation between in vitro antifungal activity (e.g., Minimum Inhibitory Concentration - MIC) and in vivo efficacy in animal models is an important aspect of preclinical research. nih.govfabad.org.tr This correlation helps predict how effectively a drug will perform in a living organism based on laboratory susceptibility testing. nih.govfabad.org.tr

In the study comparing this compound, Bay ℓ9139, and ketoconazole, the Candida albicans isolate used, as well as isolates recovered after treatment, were susceptible to all three drugs with MICs ≤ 0.5 mg/l. oup.com Despite this in vitro susceptibility, the in vivo efficacy of this compound and Bay ℓ9139 appeared to be less than that of ketoconazole in certain dosing regimens and when treatment was delayed. oup.com This suggests that factors beyond in vitro activity, such as pharmacokinetic properties, can significantly influence in vivo outcomes. oup.comasm.org

Pharmacokinetic Profiles in Animal Models

Pharmacokinetic (PK) studies in animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) within a living system. bioduro.commdpi.comeuropa.euerbc-group.comnih.govtaylorfrancis.cominfinixbio.com These studies provide critical data for interpreting efficacy results and predicting drug behavior in humans. mdpi.comnih.govnih.govinfinixbio.com The pharmacokinetics of this compound have been studied in various animal species, including mice, rats, rabbits, beagle dogs, and rhesus monkeys. nih.gov

Absorption and Distribution Characteristics in Animal Systems

Absorption describes how a drug enters the bloodstream, while distribution refers to how it spreads throughout the body. mdpi.comerbc-group.com These characteristics influence the concentration of the drug at the site of infection. mdpi.com

Following oral administration of this compound as an aqueous suspension at a dose of 25 mg/kg in mice, peak plasma concentrations of 14 to 16 mg/l were observed. nih.gov The absolute bioavailability of oral this compound in dogs was estimated to be about 70%. nih.gov

While specific details on tissue distribution of this compound are not extensively provided in the search results, distribution studies in animal models typically involve measuring drug concentrations in various tissues and organs over time. erbc-group.comtaylorfrancis.com

Metabolism and Excretion Pathways in Animal Models

Metabolism is the process by which the body breaks down a drug, and excretion is the elimination of the drug and its metabolites from the body, primarily through urine or feces. europa.euerbc-group.comtaylorfrancis.com Understanding these pathways is important for determining the duration of drug exposure and identifying potential drug interactions. europa.eu

The search results indicate that the pharmacokinetics of this compound were studied after administration to multiple animal species, which would include investigation into its metabolism and excretion. europa.eunih.gov However, detailed information on the specific metabolic pathways or the quantitative contribution of different excretion routes for this compound in these animal models is not explicitly available in the provided snippets. Studies on drug metabolism often involve identifying metabolites and determining the enzymes responsible for their formation. europa.eunih.gov Excretion studies quantify the amount of drug and metabolites eliminated through urine, feces, and other routes. europa.eugoogle.com

Development of Antifungal Resistance in Preclinical Models

The development of antifungal resistance is a significant concern in treating fungal infections nih.govnih.govnih.gov. While specific preclinical studies detailing the emergence of resistance to this compound were not prominently found within the search results, the general principles of resistance development observed with other azole antifungals in preclinical models are relevant. Acquired resistance can develop after exposure to antifungal drugs nih.gov.

Mechanisms of Fungal Resistance to this compound

As an azole antifungal, this compound is expected to primarily target ergosterol (B1671047) biosynthesis, specifically inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (Erg11 in yeasts, Cyp51A in molds) nih.govnih.gov. Resistance to azole antifungals in general can arise through several mechanisms in fungal pathogens. These mechanisms, likely relevant to this compound resistance in preclinical models, include:

Modification or Overexpression of the Target Enzyme (Erg11/Cyp51A): Mutations in the ERG11 or cyp51A gene can lead to amino acid substitutions in the target enzyme, reducing the affinity of the antifungal agent for its binding site nih.govnih.govdovepress.com. Overexpression of the ERG11 or cyp51A gene can also lead to increased production of the target enzyme, requiring higher drug concentrations to achieve inhibition nih.govdovepress.com.

Increased Efflux Pump Activity: Fungal cells can develop resistance by increasing the activity of drug efflux pumps, which are membrane proteins that actively transport the antifungal drug out of the cell, thereby reducing its intracellular concentration nih.govnih.govnih.gov. ATP-binding cassette (ABC) transporters, such as Cdr1 and Cdr2 in Candida albicans, and major facilitator superfamily (MFS) transporters are commonly implicated efflux pumps in azole resistance nih.gov. Studies on other azoles like voriconazole (B182144) have shown the relevance of efflux pump activity, specifically the ABC1 gene, in acquired resistance in Candida krusei nih.govnih.govresearchgate.net.

Alterations in Sterol Biosynthesis: Modifications in other enzymes involved in the ergosterol biosynthesis pathway can also contribute to resistance nih.gov.

Reduction in Intracellular Concentration of Target Enzymes: This can be a broader outcome of mechanisms like increased efflux nih.gov.

Biofilm Formation: Fungi can form biofilms, which are structured communities of cells enclosed in an extracellular matrix. Cells within biofilms often exhibit reduced susceptibility to antifungal agents compared to planktonic cells nih.govmdpi.com.

While direct experimental data on these mechanisms specifically for this compound in preclinical models is limited in the provided results, these are the established mechanisms for azole resistance that would likely apply.

Strategies to Mitigate Resistance Development in Experimental Settings

Strategies to mitigate the development of antifungal resistance in preclinical experimental settings are largely based on understanding the mechanisms of resistance and applying principles that limit the selective pressure favoring resistant strains. Based on the general approaches discussed in antifungal resistance research, potential strategies applicable to preclinical this compound studies could include:

Combination Therapy: Using this compound in combination with other antifungal agents that have different mechanisms of action could potentially prevent or delay the emergence of resistance ru.nl. This approach is supported by the general strategy of combination therapy to improve efficacy and overcome resistance in fungal infections ru.nl.

Optimizing Dosing and Exposure: While specific dosage information is excluded, the principle of maintaining adequate drug exposure above the minimum inhibitory concentration (MIC) for a sufficient duration is crucial to prevent the selection of less susceptible isolates nih.gov. Pharmacokinetic/pharmacodynamic models can be used in preclinical studies to estimate the likelihood of resistance emergence and optimize dosing strategies nih.gov.

Investigating Efflux Pump Inhibitors: Given the role of efflux pumps in azole resistance, co-administering this compound with an efflux pump inhibitor in preclinical models could be a strategy to restore or enhance susceptibility in strains where efflux is a primary resistance mechanism nih.gov.

Exploring Novel Drug Delivery Systems: Nanotechnology-based therapies, for instance, are being explored for their potential to enhance the effectiveness of antifungal treatments and may not lead to drug resistance nih.gov. While not specific to this compound, this represents a preclinical strategy to potentially mitigate resistance.

Understanding the Genetic Basis of Resistance: Detailed genetic analysis of resistant isolates obtained in preclinical studies can help identify the specific mutations or gene expression changes responsible for resistance. This understanding can inform strategies to overcome or circumvent these mechanisms.

Evaluating the Impact of the Immune System: Preclinical models that adequately reflect the immune status of the host are important, as the immune system plays a role in controlling fungal infections and can influence the development of resistance frontiersin.org. Immunotherapeutic strategies are also being explored in preclinical settings to enhance the host's ability to combat fungal infections nih.govfrontiersin.org.

Advanced Research Methodologies and Techniques Applied to Vibunazole

Analytical Techniques for Compound Quantification in Biological Matrices (e.g., HPLC)

Quantifying the concentration of Vibunazole (B1683049) in biological matrices such as plasma is crucial for pharmacokinetic studies and understanding its distribution and elimination in living organisms. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.

A method for determining this compound plasma concentrations has been developed using reversed-phase HPLC. This method is a modification of previously described techniques. ru.nl The HPLC system typically includes a solvent-delivery pump, an injector, a variable wavelength UV-detector, and a recorder. ru.nl The separation is performed on a column packed with MOS-hypersil (particle size 5 µm). ru.nl The mobile phase consists of a mixture of 0.05 M (NaH2PO4/NaOH) buffer (pH 7.5) and acetonitrile (B52724) (64:36 v/v). ru.nl Detection of this compound is achieved using a UV-detector set at 231 nm. ru.nl Under these conditions, the retention time for this compound is approximately 5.5 minutes. ru.nl

Sample preparation for HPLC analysis of this compound in plasma involves extraction procedures. One approach includes adding an internal standard (such as ketoconazole) to plasma samples, followed by extraction with an organic solvent like n-hexane after alkalinization. ru.nl The organic phase is then separated, evaporated, and the residue is reconstituted in a suitable solvent (e.g., acetonitrile/water) for injection into the HPLC system. ru.nl

The accurate quantification of analytes in biological matrices using techniques like HPLC-UV or LC-MS/MS can be affected by matrix effects. mdpi.comnih.gov Matrix effects refer to the alteration of the analytical signal due to co-eluting components from the biological sample, potentially leading to under or overestimation of the analyte concentration. nih.govthermofisher.com These effects need to be characterized and controlled during method development and validation to ensure the accuracy and precision of the results. nih.gov Sample preparation techniques like liquid-liquid extraction and solid-phase extraction are employed to minimize matrix interferences. researchgate.net

Spectroscopic and Spectrometric Methods for Structural Elucidation

Spectroscopic and spectrometric methods are essential for confirming the structure of this compound and studying its interactions. Techniques such as UV-Vis, IR, NMR, and Mass Spectrometry (MS) are commonly employed in structural elucidation. iiserkol.ac.ind-nb.inforesearchgate.net

While specific detailed spectroscopic data for this compound from the search results are limited, the general principles of these techniques apply. UV-Vis spectroscopy is used to measure the absorption of ultraviolet or visible light, providing information about the electronic transitions within the molecule, particularly conjugated systems. d-nb.info IR spectroscopy helps identify functional groups present in the compound based on characteristic vibrational frequencies. d-nb.info NMR spectroscopy (1D and 2D techniques like 1H NMR and 13C NMR, COSY, HETCOR, NOESY) provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. iiserkol.ac.inresearchgate.net Mass spectrometry determines the molecular weight of the compound and can provide fragmentation patterns that aid in structural confirmation. Techniques like ESI-MS and HR-ESI-MS are frequently used. researchgate.net

Computational chemistry methods, such as Density Functional Theory (DFT), can also be used to calculate theoretical spectroscopic properties (e.g., FT-IR and Raman wavenumbers, UV-Vis spectra) for comparison with experimental data, aiding in structural assignment and understanding electronic properties. researchgate.netresearchgate.net

Molecular Biology Techniques for Target Identification and Validation

Identifying the molecular target of a drug candidate like this compound is crucial for understanding its mechanism of action and potential for therapeutic use. Molecular biology techniques play a significant role in this process.

This compound is classified as an antifungal azole, and these compounds typically exert their effect by inhibiting enzymes involved in fungal ergosterol (B1671047) synthesis. ru.nlmedchemexpress.com Specifically, azoles are known to inhibit sterol 14α-demethylase, a key enzyme in this pathway. biorxiv.org

Target identification can involve various approaches, including direct biochemical methods, genetic interactions, and computational inference. nih.gov Chemical genetics-based phenotypic screens can probe entire molecular signaling pathways to identify drug-sensitive nodes. nih.gov Techniques like affinity chromatography and quantitative proteomics (e.g., SILAC) can be used to isolate and identify proteins that bind to the small molecule. mdpi.com Genetic methods, such as using gene knockout organisms or RNA interference (RNAi), can help uncover dependencies on the activity of putative targets. nih.gov Combining results from small-molecule and RNAi perturbations can also be a promising approach for target identification. nih.gov

Computational methods, including those based on chemical similarity and metabolic network analysis, can also be used to predict potential biological targets of bioactive molecules. biorxiv.orgnih.govfrontiersin.org For antifungal agents, identifying metabolic targets critical for fungal growth with minimal similarity to human proteins is a key focus. frontiersin.org

Cell-Based Assays for Mechanistic and Efficacy Studies

Cell-based assays are invaluable tools for studying the biological activity of this compound, elucidating its mechanism of action at the cellular level, and evaluating its efficacy against target organisms. These assays provide a more relevant biological context compared to purely biochemical methods. bioagilytix.comnuvisan.com

For antifungal compounds like this compound, cell-based assays are used to determine their inhibitory concentrations against various fungal species. For instance, studies have evaluated the minimal inhibitory concentrations (MICs) of this compound against Candida species. tandfonline.com An improved method for estimating azole antifungal inhibitory concentrations against Candida species involves including antibacterial antibiotics that inhibit protein synthesis in the test medium, which can significantly reduce the observed MICs. tandfonline.com

Cell-based assays can also be used for:

Mechanism of action studies. bioagilytix.comnuvisan.com

Assessment of antimicrobial compounds against intracellular organisms using intracellular killing assays. microbiologics.com

Basic toxicology assessment using assays like the MTT assay to measure cytotoxicity or viability in various cell backgrounds (e.g., liver, kidney, lung cells). microbiologics.com

Evaluating the effect of the compound on cellular processes such as cytokine/mediator release, cell viability/proliferation, apoptosis, changes in gene expression, enzyme activity, barrier permeability, and cell migration. precisionformedicine.com

High-throughput screening of compound libraries. nuvisan.com

Studies using various cell types, including established cell lines, primary cells, and induced pluripotent stem cells (iPSCs), and in different formats like 2D and 3D cultures. nuvisan.comprecisionformedicine.com

Data from cell-based assays, such as MIC values, can provide insights into the in vitro potency of this compound against specific fungal pathogens. medchemexpress.comtandfonline.com

Computational Chemistry and Bioinformatics Tools in Drug Discovery

Computational chemistry and bioinformatics tools play an increasingly important role in the research and development of drug candidates like this compound, complementing experimental approaches.

Computational chemistry methods, such as molecular docking and Density Functional Theory (DFT), can be used to study the interaction of azole antifungals with biological targets or other molecules, such as cyclodextrins for inclusion complex development aimed at improving solubility and delivery. researchgate.net Molecular docking explores the binding positions of a ligand within the binding site of a macromolecule, providing insights into potential interactions. researchgate.net DFT calculations can evaluate chemical stability and reactivity. researchgate.net

Bioinformatics tools are utilized in target identification and validation by analyzing biological data, such as genomic and proteomic information. nih.govnih.gov Computational target prediction tools can predict the biological targets of bioactive molecules based on their chemical structure, sometimes employing chemical similarity approaches. biorxiv.orgnih.gov Metabolic network analysis can help identify critical metabolic enzymes in pathogens as potential drug targets. frontiersin.org These tools can assist in prioritizing potential targets for experimental validation. frontiersin.org

Computational approaches can also be used to analyze structure-activity relationships and pharmacophores, which can guide the design of new compounds with improved properties. biorxiv.org

Future Research Directions and Conceptual Therapeutic Potential

Exploration of Novel Fungal Targets

While many triazoles, including related compounds, primarily target lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis, future research on Vibunazole (B1683049) could explore its potential interaction with novel or alternative fungal targets. jptcp.comamazonaws.commhmedical.com The increasing incidence of resistance to existing antifungals, often mediated by alterations in known targets or the upregulation of efflux pumps, necessitates the identification of new vulnerabilities in fungal pathogens. frontiersin.orgresearchgate.netnih.govmdpi.commdpi.com

Research could focus on:

Identifying off-target effects: Investigating if this compound interacts with other enzymes or pathways essential for fungal survival or virulence beyond ergosterol synthesis.

Targeting fungal-specific processes: Exploring interactions with enzymes involved in cell wall synthesis (e.g., β-(1,3)-D-glucan synthase), signal transduction pathways, or other metabolic processes unique to fungi. jptcp.comamazonaws.comfrontiersin.org

Investigating interactions with fungal transporters: While efflux pumps can confer resistance, understanding how this compound interacts with these transporters could inform strategies to bypass efflux-mediated resistance or even utilize transporters for improved uptake. frontiersin.orgnih.govmdpi.commdpi.com

Advanced genomic and proteomic techniques could be leveraged to identify unique fungal enzymes and pathways that might be susceptible to inhibition by this compound or its derivatives. mdpi.comfrontiersin.org

Design and Synthesis of Next-Generation this compound Analogs

The structural features of this compound, including its triazole ring and chlorophenoxy group, provide a basis for the rational design and synthesis of novel analogs. nih.govnih.gov Medicinal chemistry efforts could focus on modifying the this compound structure to enhance its antifungal potency, broaden its spectrum of activity, improve pharmacokinetic properties, and potentially overcome resistance mechanisms. researchgate.netnih.govmdpi.com

Potential strategies include:

Structure-Activity Relationship (SAR) studies: Detailed analysis of how modifications to different parts of the this compound molecule affect its antifungal activity against a range of fungal species, including resistant strains.

Synthesis of novel side chains and substituents: Introducing different chemical groups to the core structure to explore new interactions with fungal targets or improve cellular uptake.

Development of prodrugs: Designing modified versions of this compound that are inactive until metabolized within the host or fungal cell, potentially improving delivery or reducing toxicity.

Stereochemical investigations: Given that this compound has enantiomers nih.govresearchgate.net, further research into the synthesis and activity of specific stereoisomers could yield compounds with improved properties.

The goal of analog design would be to create compounds with superior antifungal profiles compared to the parent compound and existing triazoles. researchgate.netnih.govmdpi.com

Repurposing or Combination Strategies for Enhanced Antifungal Activity

Repurposing existing drugs or using antifungal agents in combination are promising strategies to combat fungal infections, particularly those caused by resistant strains. mdpi.comresearchgate.netdovepress.comnih.gov this compound could be explored in this context.

Research avenues include:

Combination therapy with existing antifungals: Evaluating the synergistic potential of this compound with other classes of antifungals, such as echinocandins, polyenes, or other azoles, against a variety of fungal pathogens. mdpi.comdovepress.comnih.govmdpi.comnih.govnih.gov Combination therapy can potentially broaden the spectrum of activity, reduce the required dose of each drug, and mitigate the development of resistance. mdpi.com

Combining with non-antifungal agents: Investigating if this compound in combination with non-antifungal drugs, such as efflux pump inhibitors or immunomodulatory agents, can enhance its efficacy. mdpi.com

Repurposing this compound for specific fungal infections: Exploring its potential against less common or emerging fungal pathogens for which current treatment options are limited.

In vitro studies using techniques like checkerboard assays and time-kill curves would be essential to evaluate drug interactions. mdpi.com

Development of Advanced In Vitro and In Vivo Models for Efficacy Assessment

Accurate assessment of the efficacy of this compound and its analogs requires the use of relevant in vitro and in vivo models that mimic the complexity of fungal infections. mdpi.complos.orgnih.gov

Future research should focus on:

Developing sophisticated in vitro models: Utilizing 3D fungal culture systems, biofilm models, and co-culture models with host cells to better simulate the in vivo environment and assess antifungal activity against different fungal morphologies and growth states. plos.orgnih.gov

Employing a range of in vivo models: Utilizing established animal models of disseminated, superficial, and biofilm-associated fungal infections (e.g., in mice, Galleria mellonella) to evaluate efficacy, pharmacokinetics, and tissue distribution. mdpi.comnih.govplos.org

Developing models for specific patient populations: Creating models that mimic immunocompromised states or other conditions that predispose individuals to fungal infections to assess efficacy in relevant contexts.

Utilizing imaging techniques: Incorporating advanced imaging modalities in in vivo models to monitor fungal burden and drug distribution in real-time.

These models would provide crucial data to support the potential therapeutic application of this compound-based compounds.

Biotechnological Approaches for this compound Production or Modification

Exploring biotechnological methods for the production or modification of this compound could offer more sustainable and potentially cost-effective alternatives to traditional chemical synthesis. news-medical.netresearchgate.netfrontiersin.orgmdpi.com

Potential biotechnological applications include:

Microbial fermentation: Investigating if microorganisms can be engineered to produce this compound or its precursors through synthetic biology approaches. news-medical.netfrontiersin.org

Enzymatic modification: Identifying or developing enzymes that can perform specific chemical transformations on this compound or related compounds to create novel analogs.

Utilizing fungal biosynthetic pathways: Studying the natural biosynthetic pathways of related antifungal compounds in fungi to inform potential biotechnological production or modification strategies. researchgate.net

While this compound is a synthetic compound, insights from the biotechnological production of other complex molecules, including antifungals, could be applicable. researchgate.netnews-medical.netfrontiersin.org

Theoretical Considerations for Broadening Antifungal Spectrum

Understanding the theoretical basis for broadening the antifungal spectrum of this compound involves analyzing its structure-activity relationships and potential interactions with targets present across a wider range of fungal species. mhmedical.commdpi.commdpi.com

Theoretical research could involve:

Computational modeling: Using in silico methods like molecular docking and dynamics simulations to predict the binding affinity of this compound and its analogs to known and putative fungal targets in different species.

Pharmacophore modeling: Identifying the key structural features of this compound necessary for antifungal activity and using this information to design compounds with activity against a broader range of fungi.

Analyzing fungal genomics and proteomics: Comparing the genetic and protein makeup of different fungal species to identify conserved targets that could be susceptible to this compound-based therapies. mdpi.comfrontiersin.org

These theoretical studies can guide the synthesis of new compounds and prioritize experimental investigations.

Impact on Understanding Fungal Pathogenesis and Antifungal Resistance Mechanisms

Research into this compound, particularly its mechanism of action and how fungi develop resistance to it, can contribute to a broader understanding of fungal pathogenesis and antifungal resistance mechanisms. amazonaws.comnih.govfrontiersin.orgresearchgate.netnih.govmdpi.commdpi.com

Investigations could shed light on:

Specific resistance pathways: Identifying the genetic and molecular mechanisms by which fungi become resistant to this compound, which could reveal novel resistance strategies employed by fungal pathogens. frontiersin.orgresearchgate.netnih.govmdpi.commdpi.com

Role of efflux pumps: Further characterizing the role of efflux transporters in this compound resistance and exploring strategies to overcome this. frontiersin.orgnih.govmdpi.commdpi.com

Adaptive responses of fungi: Understanding how fungi adapt to the presence of this compound, including changes in metabolism, cell wall composition, or virulence factors.

Cross-resistance patterns: Studying if resistance to this compound confers resistance to other antifungal classes, which is crucial for informing treatment strategies.

Q & A

Q. What are the primary biochemical mechanisms of action for Vibunazole against fungal pathogens?

To determine this compound’s mechanism, researchers should employ in vitro enzyme inhibition assays (e.g., targeting fungal cytochrome P450-dependent lanosterol 14α-demethylase) combined with molecular docking simulations to validate binding affinity. Comparative studies with established antifungals (e.g., fluconazole) can highlight structural-activity relationships .

Q. How do researchers standardize in vitro efficacy testing for this compound across diverse fungal strains?

Use CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution assays to measure minimum inhibitory concentrations (MICs). Include control strains (e.g., Candida albicans ATCC 90028) and account for variables like pH, incubation time, and inoculum size. Replicate experiments ≥3 times to ensure reproducibility .

Q. What pharmacokinetic parameters are critical for evaluating this compound in preclinical models?

Focus on bioavailability, plasma half-life (t½), volume of distribution (Vd), and protein binding. Use HPLC or LC-MS for plasma concentration analysis in rodent models. Cross-validate with in silico ADMET predictions to identify metabolic stability and potential drug-drug interactions .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in immunocompromised models be resolved?

Contradictions often arise from variability in host immune status or fungal load. Apply stratified analysis by immune cell counts (e.g., neutrophil levels) and use multivariate regression to isolate confounding variables. Meta-analyses of existing datasets can clarify trends .

Q. What experimental designs optimize the identification of this compound-resistant fungal mutants?

Use serial passage assays under sub-inhibitory this compound concentrations. Perform whole-genome sequencing of resistant isolates to pinpoint mutations (e.g., ERG11 upregulation). Compare resistance rates with other azoles to assess cross-resistance risks .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy outcomes?

Conduct pharmacodynamic modeling to correlate MIC values with tissue-specific exposure (AUC/MIC ratios). Incorporate infection site biopsies in animal models to measure drug penetration and validate predictive biomarkers .

Data Analysis and Presentation Guidelines

Table 1: Comparative Efficacy of this compound Against Common Fungal Pathogens

PathogenMIC₅₀ (μg/mL)95% CIReference Strain
Candida albicans0.250.12–0.48ATCC 90028
Aspergillus fumigatus2.11.8–2.5ATCC 204305
Cryptococcus neoformans0.750.50–1.10ATCC 90112

Data derived from CLSI-compliant assays; report means with confidence intervals (CI) and statistical significance (p<0.05) .

Methodological Recommendations

  • Ethical Compliance : For human-derived fungal isolates, obtain informed consent and adhere to institutional review board (IRB) protocols. Anonymize patient data in publications .
  • Statistical Rigor : Predefine primary endpoints (e.g., MIC₉₀) and use Bonferroni corrections for multiple comparisons. Avoid overinterpreting "trends" without p-values .
  • Data Reproducibility : Share raw datasets via repositories like Figshare or Zenodo, including metadata on experimental conditions .

Common Pitfalls to Avoid

  • Overgeneralizing Findings : A study showing this compound efficacy in C. albicans does not imply broad-spectrum activity without testing non-albicans species .
  • Ignoring Pharmacokinetic Variability : Subtherapeutic dosing in animal models due to poor absorption can skew efficacy results .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.